
GERANYLGERANYL DIPHOSPHATE, TRISAMMONIUM SALT
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Geranylgeranyl diphosphate, trisammonium salt is a chemical compound with the molecular formula C20H36O7P2 · xNH3. It is a key intermediate in the biosynthesis of various terpenoids and isoprenoids, which are essential for numerous biological processes. This compound is particularly significant in the field of biochemistry and molecular biology due to its role in protein prenylation, a post-translational modification that facilitates the attachment of hydrophobic molecules to proteins, thereby influencing their localization and function within the cell .
準備方法
Synthetic Routes and Reaction Conditions
Geranylgeranyl diphosphate, trisammonium salt is synthesized through the head-to-tail condensation of three isopentenyl diphosphate (IPP) units and one dimethylallyl diphosphate (DMAPP) unit. This reaction is catalyzed by the enzyme geranylgeranyl diphosphate synthase (GGPPS). The reaction typically occurs in a buffered aqueous solution, often with the addition of ammonium hydroxide to maintain the pH and enhance the solubility of the reactants .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms that overexpress the GGPPS enzyme. These microorganisms are cultivated in bioreactors under controlled conditions to optimize the yield of the desired product. The compound is then extracted and purified using techniques such as high-performance liquid chromatography (HPLC) and crystallization .
化学反応の分析
Types of Reactions
Geranylgeranyl diphosphate, trisammonium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated forms.
Substitution: Nucleophilic substitution reactions can replace the diphosphate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the geranylgeranyl moiety .
Major Products Formed
The major products formed from these reactions include various terpenoid derivatives, such as geranylgeraniol, geranylgeranyl acetate, and other prenylated compounds. These products have significant biological and industrial applications .
科学的研究の応用
Geranylgeranyl diphosphate, trisammonium salt is widely used in scientific research due to its role in the prenylation of proteins, which is crucial for the proper functioning of many cellular processes. Some of its key applications include:
Chemistry: Used as a precursor in the synthesis of various terpenoids and isoprenoids.
Biology: Essential for the study of protein prenylation and its effects on cellular functions.
作用機序
Geranylgeranyl diphosphate, trisammonium salt exerts its effects primarily through the process of protein prenylation. This involves the transfer of a geranylgeranyl group to specific cysteine residues on target proteins, facilitated by the enzyme geranylgeranyltransferase. This modification enhances the hydrophobicity of the proteins, allowing them to anchor to cellular membranes and interact with other membrane-associated proteins. This process is critical for the proper localization and function of proteins involved in signal transduction, vesicular trafficking, and cell cycle regulation .
類似化合物との比較
Similar Compounds
Farnesyl diphosphate: Another key intermediate in the biosynthesis of terpenoids, but with a shorter carbon chain.
Geranyl diphosphate: Similar in structure but with fewer isoprene units.
Isopentenyl diphosphate: A precursor in the biosynthesis of both geranylgeranyl diphosphate and farnesyl diphosphate.
Uniqueness
Geranylgeranyl diphosphate, trisammonium salt is unique due to its longer carbon chain, which allows it to participate in the synthesis of more complex terpenoids and isoprenoids. This makes it particularly valuable in the study of protein prenylation and its implications in various biological processes and diseases .
特性
CAS番号 |
104715-21-1 |
|---|---|
分子式 |
C20H41O7P2-3 |
分子量 |
455.489 |
IUPAC名 |
[oxido(3,7,11,15-tetramethylhexadecoxy)phosphoryl] phosphate |
InChI |
InChI=1S/C20H44O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h17-20H,6-16H2,1-5H3,(H,24,25)(H2,21,22,23)/p-3 |
InChIキー |
NGRPSJDZEFGBCQ-UHFFFAOYSA-K |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOP(=O)([O-])OP(=O)([O-])[O-] |
同義語 |
GERANYLGERANYL DIPHOSPHATE, TRISAMMONIUM SALT |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


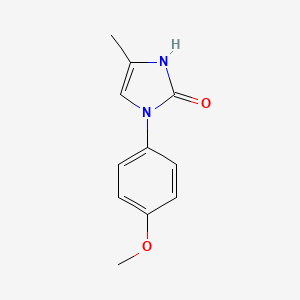
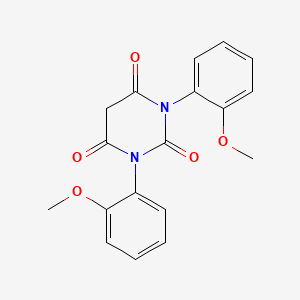
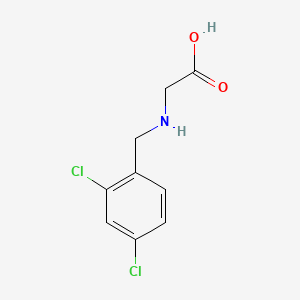
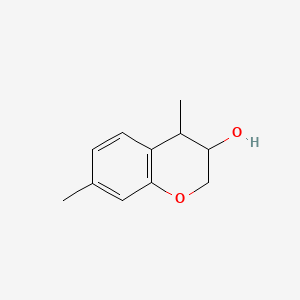
![1,4-Dimethylbenzo[F]quinolin-4-ium](/img/structure/B599602.png)
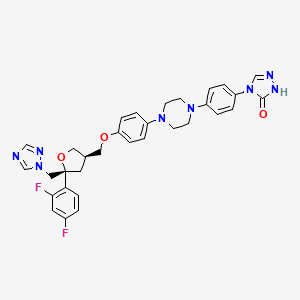
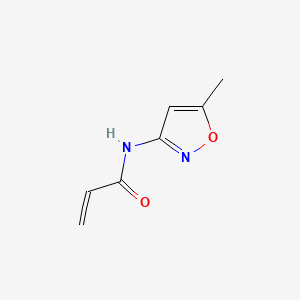
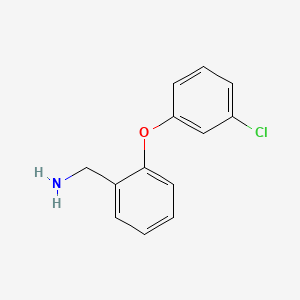
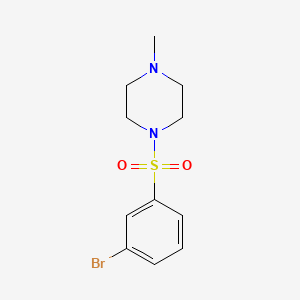
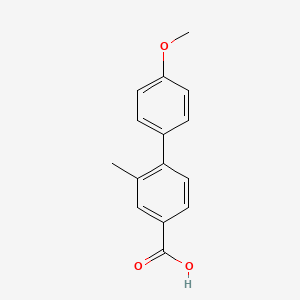
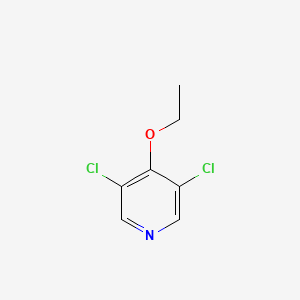
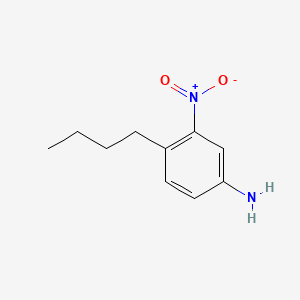
![4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol](/img/structure/B599612.png)
